Introduction: The Strategic Importance of Halogenated Indoles
Introduction: The Strategic Importance of Halogenated Indoles
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-chloro-4-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-chloro-4-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights. This document will delve into the compound's core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the development of novel therapeutics.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan, the neurotransmitter serotonin, and various antiviral and anticancer agents.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the indole ring can profoundly modulate a molecule's physicochemical and pharmacological properties.[3] The presence of a chlorine atom can enhance binding affinity and metabolic stability, while the fluorine atom often improves properties like membrane permeability and bioavailability.[3][4]
5-chloro-4-fluoro-1H-indole combines these features, making it a valuable intermediate for synthesizing complex, biologically active molecules. Its utility has been notably demonstrated in the creation of potent inhibitors for HIV non-nucleoside reverse transcriptase (NNRTIs), highlighting its importance in the ongoing search for effective antiviral therapies.[5][6] This guide will serve as a technical resource for researchers looking to leverage the unique properties of this compound in their work.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.
Core Properties
The fundamental physicochemical properties of 5-chloro-4-fluoro-1H-indole are summarized below. The low melting point indicates it is a solid at or just below room temperature.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Melting Point | 22-23 °C | [1][7] |
| Boiling Point | 299.8 ± 20.0 °C (Predicted) | [7] |
| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 15.49 ± 0.30 (Predicted) | [7] |
| Appearance | Colorless needle-like crystals (when crystallized from hexane) | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of 5-chloro-4-fluoro-1H-indole. The data presented here is consistent with the assigned structure.[1]
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
| Technique | Data (δ in ppm, J in Hz) | Reference |
| ¹H NMR | 8.3 (broad s, 1H, N-H), 7.31 (t, J=3.1, 1H), 7.26 (dd, J=8.9, 3.5, 1H), 7.05 (t, J=8.4, 1H), 6.66 (m, 1H) | [1] |
| ¹³C NMR | 153.7 (d, J=237), 135.7, 132.5, 126.7, 111.5 (d, J=19), 110.9, 110.2, 102.1 | [1] |
| ¹⁹F NMR | -112.4 (t, J=6.9) | [1] |
| Mass Spec. (c.i.) | m/z (%) = 169 (100) [M+], 134 (11), 107 (22) | [1] |
Insight for the Scientist: The broad singlet at 8.3 ppm in the ¹H NMR is characteristic of the indole N-H proton. The large coupling constant (J=237 Hz) observed in the ¹³C NMR for the signal at 153.7 ppm is indicative of a direct C-F bond. The ¹⁹F NMR shows a triplet, which arises from coupling to adjacent protons. These spectral features provide a robust, self-validating system for confirming the successful synthesis of the target molecule.
Below is a diagram illustrating the structure of 5-chloro-4-fluoro-1H-indole with atom numbering for NMR correlation.
Caption: Workflow for the synthesis of 5-chloro-4-fluoro-1H-indole.
Detailed Experimental Protocol
Causality behind Experimental Choices:
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Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for both the silyl-protected indole and the fluoride reagent, ensuring a homogeneous reaction mixture.
-
Reagent (TBAF): Tetrabutylammonium fluoride (TBAF) is a highly effective and soluble source of fluoride ions for cleaving the silicon-nitrogen bond. Its bulky cation minimizes side reactions.
-
Purification (Crystallization): Crystallization from hexane is a highly efficient method for purifying the final product, yielding high-purity, colorless, needle-like crystals, as the nonpolar hexane is a poor solvent for polar impurities. [1] Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-4-fluoro-1-(triisopropylsilyl)indole (1.0 mmol) in anhydrous tetrahydrofuran (5 mL).
-
Reagent Addition: To the stirred solution at room temperature (+25°C), add tetrabutylammonium fluoride hydrate (2.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture for 5 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl ether (15 mL). Wash the organic layer with brine (2 x 5 mL) to remove residual TBAF and other water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Crystallize the resulting solid from hexane to yield 5-chloro-4-fluoro-1H-indole.
-
Validation: The expected yield is approximately 88%. [1]Confirm the product's identity and purity using the spectroscopic methods outlined in Section 2.2.
Chemical Reactivity and Derivatization
The reactivity of 5-chloro-4-fluoro-1H-indole is governed by the electron-rich nature of the indole ring system, influenced by the electronic effects of the halogen substituents.
-
N-H Acidity and Alkylation/Arylation: The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to form an indolide anion. [8]This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the N1 position. This is a common strategy for protecting the indole or for building more complex molecules.
-
Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. The position of substitution is directed by the fused ring system and the existing substituents. For unprotected indoles, the C3 position is generally the most nucleophilic and therefore the primary site of electrophilic attack, such as in Friedel-Crafts acylation. [9]The electron-withdrawing nature of the chlorine and fluorine atoms will deactivate the benzene portion of the ring towards electrophilic attack.
Caption: Primary sites of chemical reactivity on the 5-chloro-4-fluoro-1H-indole scaffold.
Applications in Drug Discovery
5-chloro-4-fluoro-1H-indole is not just a chemical curiosity; it is a validated and crucial building block in the synthesis of high-value pharmaceutical targets.
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A primary application of this molecule is in the synthesis of indole-based NNRTIs. For instance, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, derived from the title compound, is a key intermediate for phosphoindole inhibitors of HIV reverse transcriptase. [5][6]The specific substitution pattern provided by 5-chloro-4-fluoro-1H-indole is often critical for achieving high potency and a favorable resistance profile against viral mutations.
General Scaffold for Bioactive Molecules
The indole core is a versatile pharmacophore found in drugs targeting a wide range of conditions, including cancer, inflammation, and microbial infections. [2][10]The unique electronic properties conferred by the chloro and fluoro substituents make 5-chloro-4-fluoro-1H-indole an attractive starting point for generating libraries of novel compounds in discovery campaigns. The halogens can participate in specific halogen bonding interactions with protein targets, potentially leading to enhanced binding affinity and selectivity. [11]
Safety, Handling, and Storage
While specific toxicity data for 5-chloro-4-fluoro-1H-indole is not widely published, data from structurally related compounds like 5-chloroindole and various fluoroindoles suggest that it should be handled with care. [12][13][14] Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [14]Avoid contact with skin and eyes. [13][15]* Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to ensure stability. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-chloro-4-fluoro-1H-indole is a strategically important heterocyclic compound with well-defined chemical properties. Its value is firmly established in the field of medicinal chemistry, particularly as a key precursor for advanced antiviral agents. The synthetic protocols are high-yielding, and its spectroscopic profile is distinct, allowing for straightforward characterization. The reactivity of the indole core provides multiple handles for derivatization, enabling its use as a versatile scaffold in drug discovery. By understanding and applying the principles outlined in this guide, researchers can effectively and safely utilize this potent building block to advance their scientific and drug development objectives.
References
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